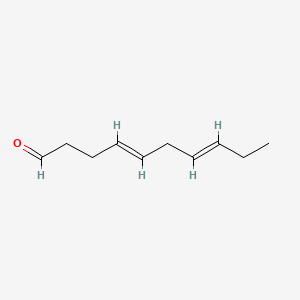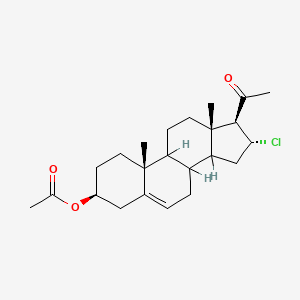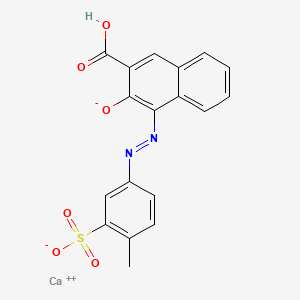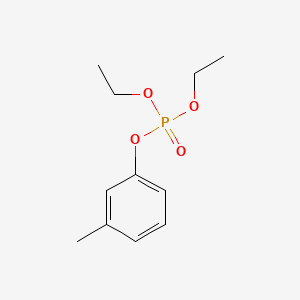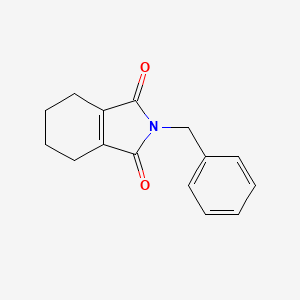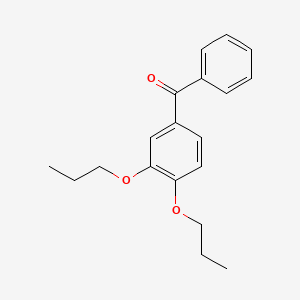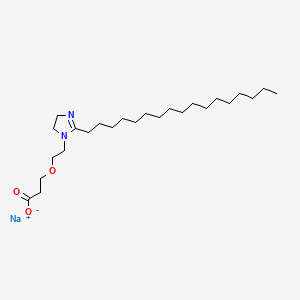![molecular formula C20H28N2 B12680824 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline CAS No. 93859-43-9](/img/structure/B12680824.png)
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline is an organic compound with the molecular formula C20H28N2. This compound is characterized by the presence of an aniline group substituted with amino and methyl groups, along with two isopropyl groups. It is a derivative of aniline and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-m-toluidine and 2,6-diisopropylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.
Reaction Steps: The reaction involves the coupling of 4-amino-m-toluidine with 2,6-diisopropylaniline through a series of steps, including amination and methylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylene(2,6-diisopropylaniline)(2-methylaniline): This compound shares structural similarities with 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline and is used in similar applications.
4,4’,4’'-Tris[phenyl(m-tolyl)amino]triphenylamine: Another similar compound with applications in organic electronics and materials science.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Propriétés
Numéro CAS |
93859-43-9 |
|---|---|
Formule moléculaire |
C20H28N2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-[(4-amino-3-methylphenyl)methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C20H28N2/c1-12(2)17-10-16(11-18(13(3)4)20(17)22)9-15-6-7-19(21)14(5)8-15/h6-8,10-13H,9,21-22H2,1-5H3 |
Clé InChI |
DTXLOWXPXZWHMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)




